Vanillyl nonanoate

Vue d'ensemble

Description

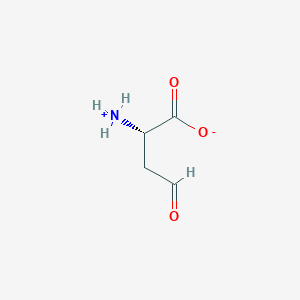

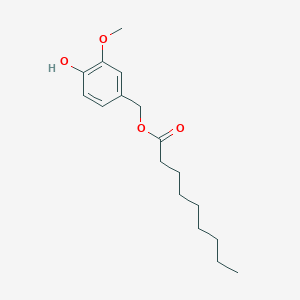

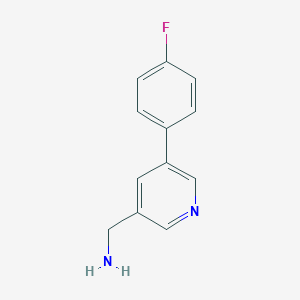

Vanillyl nonanoate (VNT) is a capsinoid . Capsinoids are a group of compounds found in pepper plants and are known for their ability to control certain plant diseases . The molecular formula of this compound is C17H26O4 .

Synthesis Analysis

The synthesis of this compound can be achieved through a transesterification reaction . In one study, the conversion from vanillyl alcohol to this compound reached a maximum value of 64% . Another method involves the base-free aerobic oxidation of vanillyl alcohol to vanillin .Molecular Structure Analysis

This compound is a compound that contains a vanillyl group . The vanillyl group is a functional group in organic chemistry, and compounds containing a vanillyl group are called vanilloids . The molecular weight of this compound is 294.39 .Chemical Reactions Analysis

This compound has been studied for its ability to control P. capsici and B. cinerea, two pathogens that infect pepper plants . In vitro tests showed that VNT inhibits the germination of P. capsici spores, but not of B. cinerea spores .Applications De Recherche Scientifique

Stability in Solvents

Vanillyl nonanoate, a synthetic model capsinoid, shows different stability profiles in various solvents. It remains stable in nonpolar solvents but is labile in polar ones, especially in protic solvents like alcohol and water. This characteristic is crucial for its applications in chemical and biochemical research contexts (Sutoh, Kobata, & Watanabe, 2001).

Enzymatic Synthesis

Lipase-catalyzed synthesis of this compound in organic media has been investigated, revealing that certain enzymes like Novozyme 435 are highly effective. Understanding the optimal conditions for this synthesis is significant for its production and application in various fields, including pharmacology and materials science (Zhonghua, 2007).

Gastric Mucosa Protection

This compound demonstrates protective properties against ethanol-induced gastric mucosal injury. This effect is attributed to its role in stimulating the release of calcitonin gene-related peptide (CGRP), suggesting its potential use in gastroenterology and for the development of treatments for gastric ailments (Luo et al., 2011).

Synthesis of Capsinoids

The compound is also involved in the enzymatic synthesis of capsinoids, compounds produced by the Capsicum plant. This process is important in the production of natural capsinoids like capsiate and dihydrocapsiate, with implications in food science and nutrition (Kobata, Kawaguchi, & Watanabe, 2002).

Reaction Kinetics in Synthesis

The kinetics of the lipase-catalyzed synthesis of this compound in acetone media have been studied, providing insights into the efficiency and mechanism of this reaction. Such studies are foundational in optimizing production methods for industrial applications (Liu, Liu, Dong, & Xie, 2011).

Mécanisme D'action

The antifungal effect of Vanillyl nonanoate was caused by the whole molecule, but not by the precursor molecules corresponding to the aromatic ring and the linear chain . Because VNT had no direct toxic effect against B. cinerea, and it induced pepper defense genes, the observed protection should be due to induced resistance .

Orientations Futures

Propriétés

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINWHDOHWBJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434648 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-10-3 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)